Source: Myristoyl proline is derived from myristic acid and proline, an amino acid. Myristic acid is a saturated fatty acid found in various animal and plant fats, while proline is a non-essential amino acid crucial for protein synthesis and cellular function.
Classification: Myristoyl proline belongs to the category of fatty acylated amino acids. These compounds are characterized by the attachment of a fatty acid chain to an amino acid, which can influence their biological activity and interactions with cellular membranes.
Methods: The synthesis of myristoyl proline typically involves the acylation of proline with myristic acid. This can be achieved through various methods:
Myristoyl proline participates in several chemical reactions typical for fatty acylated compounds:
The mechanism of action for myristoyl proline primarily revolves around its role in cellular signaling and membrane interactions:
Physical Properties:
Chemical Properties:
Myristoyl proline has several scientific uses:
N-myristoyltransferase (NMT) is an essential eukaryotic enzyme that catalyzes the irreversible covalent attachment of myristate (C14:0 fatty acid) to the N-terminal glycine of target proteins. This process requires prior methionine excision to expose the glycine residue. While proline is not a canonical substrate, exceptional cases of proline myristoylation occur under specific structural conditions. NMT uses myristoyl-CoA as its acyl donor and follows an Ordered Bi Bi mechanism: myristoyl-CoA binding precedes peptide substrate binding, and CoA release occurs before the release of the myristoylated product [1] [8]. The catalytic core of NMT belongs to the GNAT (GCN5-related N-acetyltransferase) superfamily, characterized by a duplicated domain structure unique to eukaryotes. This domain organization enables precise recognition of both the myristoyl-CoA and peptide substrates [8].
Table 1: Key Enzymatic Features of N-Myristoyltransferase
Feature | Detail | Functional Implication |
---|---|---|
Catalytic Mechanism | Ordered Bi Bi | Ensures sequential substrate binding and product release |
Acyl Donor | Myristoyl-CoA | Strict specificity for 14-carbon saturated fatty acid |
Core Structure | Duplicated GNAT domain (~400 residues) | Facilitates peptide and acyl-CoA binding pockets |
Metal Dependence | Mg²⁺ or Mn²⁺ | Stabilizes phosphate groups of CoA and ATP |
Conserved Motifs | GxFGxP, YxY, FxxxLxWxG | Critical for acyl-CoA binding and catalysis |
NMT exhibits stringent substrate requirements. The primary specificity is for N-terminal glycine exposed after initiator methionine removal. Proline, with its constrained cyclic structure, is a non-canonical and rare substrate due to steric and electrostatic incompatibilities with the NMT active site. However, structural exceptions occur when:
Mutations in NMT’s substrate-binding cavity (e.g., Leu99→Pro in yeast NMT) can alter substrate recognition, reducing affinity for myristoyl-CoA and impairing the acylation of specific proteins [1]. This highlights the role of hydrophobic residues (e.g., Leu99, Phe111) in forming the peptide-binding site only after myristoyl-CoA binding.
Myristoylation primarily occurs co-translationally as nascent polypeptides emerge from ribosomes. This process requires:
Post-translational myristoylation is rarer and typically triggered by proteolytic cleavage events:
Proline myristoylation, due to its rarity, is predominantly co-translational, relying on the initial Gly-Pro sequence and contextual residues for NMT recognition.
Eukaryotic NMTs are conserved across species but exhibit lineage-specific adaptations:
Prokaryotic systems fundamentally differ:
Table 2: Evolutionary Divergence of Myristoylation Pathways
Feature | Eukaryotes | Prokaryotes |
---|---|---|
Catalytic Enzyme | N-myristoyltransferase (NMT1/NMT2) | Phospholipid-dependent acyltransferases |
Acyl Donor | Myristoyl-CoA | Myristoyl-phosphatidylethanolamine |
Primary Modification | Co-translational | Post-translational |
Key Functions | Signal transduction, membrane targeting | Virulence factor activation |
Pathogen Exploitation | HIV-1 Gag myristoylation for viral assembly | Shigella IpaJ-mediated de-myelristoylation |
Viruses like HIV-1 exploit eukaryotic NMT by encoding N-terminal Gly-containing proteins (e.g., Gag, Nef) that hijack host NMT for viral assembly and infectivity [4] [8].
Compound Names Mentioned:
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